2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide
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Overview
Description
2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide is a chemical compound with the molecular formula C₁₃H₁₆N₄O₃ and a molecular weight of 276.30 g/mol This compound is characterized by the presence of a piperidine ring substituted with a nitrophenyl group and an acetohydrazide moiety
Preparation Methods
The synthesis of 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide typically involves the reaction of 4-nitrobenzaldehyde with piperidine to form an intermediate, which is then reacted with acetohydrazide under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, affecting cellular processes .
Comparison with Similar Compounds
2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide can be compared with similar compounds such as:
4-Nitrophenylpiperidine: Lacks the acetohydrazide moiety, which may affect its biological activity.
Properties
IUPAC Name |
2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c14-15-13(18)9-10-5-7-16(8-6-10)11-1-3-12(4-2-11)17(19)20/h1-4,9H,5-8,14H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDKUTCELXBNDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC(=O)NN)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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